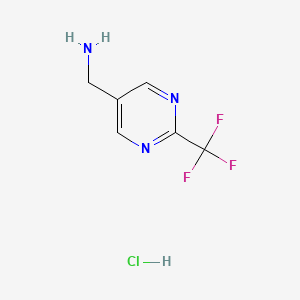

(2-(Trifluoromethyl)pyrimidin-5-yl)methanamine hydrochloride

Descripción

(2-(Trifluoromethyl)pyrimidin-5-yl)methanamine hydrochloride is a primary amine hydrochloride salt featuring a pyrimidine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position. The compound’s structure combines the electron-deficient pyrimidine heterocycle with the strong electron-withdrawing trifluoromethyl group, which enhances its metabolic stability and influences its electronic properties. This makes it a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors or antiviral agents where pyrimidine derivatives are prevalent.

Propiedades

IUPAC Name |

[2-(trifluoromethyl)pyrimidin-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-11-2-4(1-10)3-12-5;/h2-3H,1,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMMALUBBPDKLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethyl)pyrimidin-5-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Amination: The methanamine group is introduced through a nucleophilic substitution reaction using an amine source such as ammonia or methylamine.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for (2-(Trifluoromethyl)pyrimidin-5-yl)methanamine hydrochloride involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and yields.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like halides, amines, or thiols, often under basic or neutral conditions.

Major Products:

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution Products: Substituted derivatives with different functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

(2-(Trifluoromethyl)pyrimidin-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.

Mecanismo De Acción

The mechanism of action of (2-(Trifluoromethyl)pyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in changes in cellular functions and responses.

Comparación Con Compuestos Similares

Key Structural and Functional Differences

The following table summarizes critical differences between (2-(Trifluoromethyl)pyrimidin-5-yl)methanamine hydrochloride and its analogs:

*Estimated based on structural analogs.

Impact of Substituents and Heterocycles

Trifluoromethyl vs. Alkyl Groups: The trifluoromethyl group in the target compound enhances electronegativity and resistance to oxidative metabolism compared to the propyl group in 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride.

Pyrimidine vs. Pyridine Rings :

- Pyrimidine (two nitrogen atoms) offers distinct electronic and hydrogen-bonding profiles compared to pyridine (one nitrogen). For example, (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride may exhibit weaker binding to enzymes requiring dual nitrogen interactions .

Fluorinated vs. Non-Fluorinated Analogs: Fluorinated substituents, such as the 2-fluoropropan-2-yl group in (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride, improve metabolic stability but may introduce steric bulk that hinders target engagement .

Aromatic vs. Aliphatic Side Chains :

- The phenyl group in (2-(pyrimidin-5-yl)phenyl)methanamine hydrochloride enhances aromatic interactions but reduces solubility compared to the trifluoromethyl variant .

Actividad Biológica

(2-(Trifluoromethyl)pyrimidin-5-yl)methanamine hydrochloride is a pyrimidine derivative characterized by a trifluoromethyl group, which significantly enhances its biological activity. This compound has garnered attention in pharmaceutical research for its potential applications in various therapeutic areas, including antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a trifluoromethyl group and an amine functional group. The trifluoromethyl substitution increases lipophilicity and metabolic stability, making it a candidate for drug development targeting specific biological pathways.

| Structural Feature | Description | Biological Activity |

|---|---|---|

| Pyrimidine Ring | Core structure with nitrogen atoms | Diverse biological activities |

| Trifluoromethyl Group | Enhances lipophilicity and stability | Potential for increased potency |

| Amino Group | Participates in hydrogen bonding | Interaction with biological targets |

The mechanism of action of (2-(trifluoromethyl)pyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the binding affinity of the compound, while the methanamine group contributes to hydrogen bonding interactions. This dual action can modulate various biological pathways, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively.

Antiviral Activity

The compound has been investigated for its potential antiviral properties. Its structural similarity to other antiviral agents suggests a mechanism that may disrupt viral replication processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (2-(trifluoromethyl)pyrimidin-5-yl)methanamine hydrochloride. It has been shown to inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

-

Anticancer Studies : A study evaluating the efficacy of various pyrimidine derivatives found that (2-(trifluoromethyl)pyrimidin-5-yl)methanamine hydrochloride demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity.

Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 5.4 Induction of apoptosis HeLa (Cervical) 3.2 Cell cycle arrest A549 (Lung) 4.7 Inhibition of proliferation - Antiviral Studies : In vitro assays demonstrated that the compound could inhibit viral replication in cell cultures infected with specific viruses, suggesting its potential as an antiviral agent.

- Antimicrobial Studies : Comparative studies showed that the compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics in specific assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.